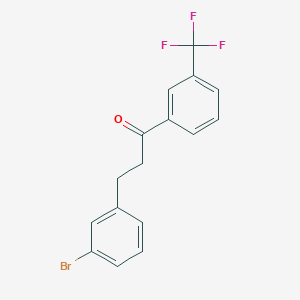

3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone

Vue d'ensemble

Description

3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone (3-Br-3'-TFPP) is an organic compound with a variety of applications in scientific research. It has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

One application involves the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to unique multiple arylation via successive C-C and C-H bond cleavages. This process demonstrates the compound's role in complex organic synthesis, enabling the creation of tetraarylethanes and phenylisochroman-ones (H. Wakui et al., 2004).

Material Science and Polymer Chemistry

In material science, postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including bromo and trifluoromethyl groups, has been shown to systematically alter the optical and photophysical properties of poly(thiophene)s. This research provides insight into tuning the solid-state fluorescence and optical properties of materials for potential applications in electronics and photonics (Yuning Li et al., 2002).

Gas Transport Properties

New aromatic 3F polymers obtained from reactions involving trifluoroacetophenone demonstrate significant gas transport properties. These polymers exhibit high glass transition temperatures, excellent thermal stability, and notable permeability coefficients for gases like CO2 and H2, indicating their potential use in gas separation technologies (M. T. Guzmán-Gutiérrez et al., 2008).

Biological Applications

On the biological front, compounds derived from 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone have shown potential in DNA binding, urease inhibition, antioxidant activity, and molecular docking studies. These findings suggest the compound's utility in drug discovery, particularly in exploring its interactions with biological macromolecules and enzyme inhibition (F. Rasool et al., 2021).

Environmental Applications

Research into the oxidation of bromophenols and the formation of brominated polymeric products during water treatment with potassium permanganate highlights environmental applications. This study sheds light on the reactivity and fate of brominated compounds in water treatment processes, pointing to the importance of understanding their transformation products for environmental safety (Jin Jiang et al., 2014).

Mécanisme D'action

Target of Action

Many compounds with similar structures are known to target enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure and properties of the compound .

Mode of Action

The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or blocking a receptor’s function. This interaction often involves the formation of a complex between the compound and its target .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, thereby exerting a therapeutic effect .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .

Result of Action

The compound’s action could result in various molecular and cellular effects, depending on its target and mode of action. These effects could range from altered cell signaling to changes in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPCPUURSBGUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180287 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-54-8 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)

![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)

![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)

![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)